molecular formula C10H10ClN B2617858 4-(2-Chlorophenyl)butanenitrile CAS No. 91552-19-1

4-(2-Chlorophenyl)butanenitrile

Cat. No.: B2617858
CAS No.: 91552-19-1
M. Wt: 179.65
InChI Key: RVNYXSJZQZDABR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)butanenitrile is an organonitrile compound featuring a butanenitrile backbone substituted with a 2-chlorophenyl group at the fourth carbon. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. The nitrile group (-CN) enhances reactivity in nucleophilic additions and cyclization reactions, while the ortho-chlorophenyl substituent influences molecular conformation and intermolecular interactions.

Properties

IUPAC Name

4-(2-chlorophenyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNYXSJZQZDABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Chlorophenyl)butanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of 4-(2-Chlorophenyl)butanenitrile typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical properties. For instance:

  • 4-(4-Chlorophenyl)butanenitrile (para-substituted, CAS data in ): Synthesized via nickel-catalyzed Negishi coupling with 88% yield, this isomer is a colorless oil.
  • 4-(2-Chlorophenyl)butanenitrile (target compound): The ortho-chlorine introduces steric bulk, likely reducing solubility in nonpolar solvents and altering crystal packing. Such steric effects may also influence biological activity by modulating interactions with enzymes or receptors .
Property 4-(2-Chlorophenyl)butanenitrile 4-(4-Chlorophenyl)butanenitrile
Substitution Pattern Ortho Para
Steric Hindrance High Low
Synthetic Yield* Not Reported 88%
Physical State (Pure) Likely Solid/Oil Colorless Oil

*Synthetic yield data inferred from analogous para-substituted derivatives.

Chain Length Variants

Elongating the carbon chain alters lipophilicity and biological permeability:

  • 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5): A hexanenitrile derivative with a para-chlorophenyl group. The extended alkyl chain increases molecular weight (207.70 g/mol) and lipophilicity, making it suitable for agrochemical applications requiring membrane penetration .
  • 4-(2-Chlorophenyl)butanenitrile : The shorter butanenitrile chain may limit lipid solubility but improve metabolic stability in pharmaceutical contexts.

Functional Group Modifications

Additional functional groups diversify reactivity and applications:

  • 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8): Incorporates a ketone group at C3, enabling participation in aldol condensations or Schiff base formation. This contrasts with the purely nitrile-driven reactivity of 4-(2-Chlorophenyl)butanenitrile .
  • The meta-chlorophenyl group further modifies electronic effects .
Compound Key Functional Groups Potential Applications
4-(2-Chlorophenyl)butanenitrile Nitrile, Ortho-Cl Synthetic Intermediate, Drug Discovery
2-(4-Chlorophenyl)-3-oxobutanenitrile Nitrile, Ketone Multistep Organic Synthesis
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile Nitrile, Piperazine Neuropharmacology

Structural Analogues in Crystal Engineering

The crystal structure of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile () reveals a V-shaped conformation stabilized by intermolecular π-π stacking and van der Waals interactions. In contrast, the absence of a ketone group in 4-(2-Chlorophenyl)butanenitrile may lead to less directional packing, affecting solid-state stability and melting points .

Biological Activity

4-(2-Chlorophenyl)butanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(2-Chlorophenyl)butanenitrile is C10H10ClN. The compound features a chlorophenyl group attached to a butanenitrile moiety, which contributes to its unique electronic and chemical properties. The presence of the chlorine atom enhances the compound's reactivity and influences its interactions with biological systems.

Biological Activity Overview

Research indicates that 4-(2-Chlorophenyl)butanenitrile exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anticancer Activity : Preliminary research indicates potential anticancer properties, with studies exploring its efficacy against various cancer cell lines.

The mechanism of action for 4-(2-Chlorophenyl)butanenitrile involves its interaction with specific enzymes and receptors within biological systems. The nitrile group can participate in nucleophilic and electrophilic reactions, influencing enzyme activity and receptor binding.

Antimicrobial Activity

A study conducted by BenchChem indicated that 4-(2-Chlorophenyl)butanenitrile was evaluated for its antimicrobial properties. The results demonstrated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research published in various journals has explored the anticancer effects of compounds with similar structures. For instance, derivatives of chlorophenylbutanenitriles have shown promise in inhibiting the growth of cancer cells. A comparative analysis highlighted that compounds with electron-withdrawing groups, like chlorine, often exhibit enhanced cytotoxicity against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(2-Chlorophenyl)butanenitrile, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
4-(2-Fluorophenyl)butanenitrileC10H10FNPotential interactions with enzymes
2-(4-Chlorophenyl)butanenitrileC10H10ClNAntimicrobial and anticancer properties
4-(2-Bromophenyl)butanenitrileC10H10BrNLimited studies on biological activity

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